molecular formula C17H13ClN4 B1672834 (Z)-JIB-04 CAS No. 199596-24-2

(Z)-JIB-04

Cat. No.: B1672834
CAS No.: 199596-24-2
M. Wt: 308.8 g/mol
InChI Key: YHHFKWKMXWRVTJ-XLNRJJMWSA-N
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Description

(Z)-JIB-04 is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-JIB-04 typically involves the condensation of 5-chloro-2-hydrazinylpyridine with phenyl(pyridin-2-yl)methanone under basic conditions. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-JIB-04 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Corresponding pyridine N-oxide derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-JIB-04 has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of histone demethylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, (Z)-JIB-04 can alter the methylation status of histones, leading to changes in gene expression patterns .

Comparison with Similar Compounds

Similar Compounds

    (Z)-JIB-04 (Z-isomer): An isomer with similar properties but different spatial arrangement.

    Phenyl(pyridin-2-yl)methanone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone demethylases sets it apart from other similar compounds .

Properties

IUPAC Name

5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHFKWKMXWRVTJ-XLNRJJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of JIB-04?

A1: JIB-04 functions primarily as a pan-inhibitor of histone lysine demethylases (KDMs), a class of enzymes responsible for removing methyl groups from histone proteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Histones play a crucial role in DNA packaging and gene regulation, and their methylation status can influence gene expression. By inhibiting KDMs, JIB-04 disrupts this epigenetic regulation, leading to a cascade of downstream effects on gene expression and cellular processes.

Q2: Which specific histone demethylases are targeted by JIB-04?

A2: Research indicates that JIB-04 exhibits inhibitory activity against a broad range of KDMs, including but not limited to KDM4A/4C, KDM4B, KDM5A, KDM5B, KDM6B, and the Jumonji-family histone demethylases in general. [, , , , , , , , , , , , ] The precise selectivity profile of JIB-04 across various KDM subtypes continues to be an area of investigation.

Q3: How does JIB-04's inhibition of KDMs translate into anti-cancer effects?

A3: JIB-04's anti-cancer activity stems from its ability to dysregulate cancer cell growth and survival through various mechanisms.

  • Cell cycle arrest: JIB-04 has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating uncontrollably. [, , , ]
  • Apoptosis: JIB-04 can trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination. [, , , , ]
  • Inhibition of cancer stem cell properties: JIB-04 has demonstrated the ability to suppress the self-renewal and tumor-initiating capacity of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. [, ]
  • Sensitization to chemotherapy: Pre-treatment with JIB-04 has been found to sensitize resistant cancer cells to conventional chemotherapeutic drugs, potentially improving treatment efficacy. [, , , ]
  • Induction of immunogenic cell death: Recent studies suggest that JIB-04 can trigger immunogenic cell death (ICD) in cancer cells, which involves the release of molecules that stimulate an immune response against the tumor. []

Q4: Does JIB-04 exclusively target histone methylation?

A4: While primarily known for its KDM inhibitory activity, emerging evidence suggests that JIB-04 may also influence cellular processes beyond histone methylation. For instance, it has been shown to interact with Serine Hydroxymethyltransferase 2 (SHMT2), a regulator of glycine biosynthesis and an adaptor for the BRCC36 K63Ub-specific deubiquitinase. [] This interaction was found to promote K63Ub-dependent destruction of the HIV-1 Tat protein via autophagy, highlighting a potential non-histone target of JIB-04.

Q5: Are there any other notable downstream effects of JIB-04 treatment?

A5: JIB-04 has been observed to induce DNA damage in Ewing Sarcoma cells, suggesting a potential mechanism for its anti-cancer effects in this malignancy. [] Additionally, JIB-04 treatment led to increased PD-L1 expression in resistant breast cancer cells. [] While the clinical implications of this finding require further investigation, it raises the possibility of combining JIB-04 with anti-PD-L1 immunotherapy.

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